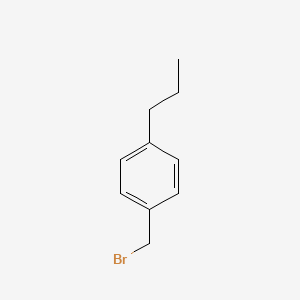

1-(Bromomethyl)-4-propylbenzene

Description

Significance of Benzylic Reactivity in Fine Chemical Synthesis

The position adjacent to a benzene (B151609) ring, known as the benzylic position, is particularly reactive. libretexts.org This heightened reactivity stems from the ability of the aromatic ring to stabilize reactive intermediates, such as radicals, carbocations, or carbanions, through resonance. For instance, the benzylic carbocation formed during certain reactions is significantly stabilized because the positive charge can be delocalized over the entire pi system of the benzene ring. libretexts.orgquora.com

This inherent stability of the intermediate lowers the activation energy for reactions occurring at the benzylic site. libretexts.org Consequently, benzylic compounds can undergo reactions under conditions where analogous non-benzylic compounds would remain inert. This selective reactivity is a cornerstone of fine chemical synthesis, allowing for the precise modification of molecules to build complex structures, including pharmaceuticals and other high-value organic compounds.

Overview of Benzyl (B1604629) Bromides as Versatile Synthetic Intermediates

Among benzylic halides, benzyl bromides are particularly esteemed as versatile synthetic intermediates. The bromine atom is an excellent leaving group, meaning it is readily displaced by a wide variety of nucleophiles. This property makes benzyl bromides ideal for introducing the benzyl group, or a substituted benzyl group, into other molecules.

These compounds readily participate in nucleophilic substitution reactions, which can proceed through either an SN1 or SN2 mechanism, depending on the structure of the halide and the reaction conditions. ucalgary.ca Primary benzylic halides, such as the subject of this article, typically favor the SN2 pathway. ucalgary.ca The utility of benzyl bromides is vast, encompassing their use in forming ethers, esters, amines, and new carbon-carbon bonds, highlighting their role as fundamental building blocks in organic synthesis. youtube.com

Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)-4-propylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Br/c1-2-3-9-4-6-10(8-11)7-5-9/h4-7H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICPVFOAWQNIBBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00623814 | |

| Record name | 1-(Bromomethyl)-4-propylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91062-39-4 | |

| Record name | 1-(Bromomethyl)-4-propylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Bromomethyl 4 Propylbenzene

Regioselective Benzylic Bromination of 1-Propylbenzene

The selective introduction of a bromine atom at the carbon adjacent to the benzene (B151609) ring in 1-propylbenzene is paramount for its use as a chemical precursor. This regioselectivity is primarily achieved through mechanisms that favor the formation of a stabilized benzylic radical or are directed by a catalyst.

Radical Bromination Pathways

Free radical bromination is a classic and effective method for the benzylic functionalization of alkylbenzenes. byjus.com The reaction proceeds via a chain mechanism, and its selectivity for the benzylic position is dictated by the enhanced stability of the benzylic radical intermediate. chemistrysteps.comlibretexts.org For 1-propylbenzene, this means the reaction preferentially occurs at the carbon atom directly attached to the aromatic ring. khanacademy.org

The initiation of radical bromination involves the generation of a bromine radical (Br•). This can be achieved through the homolytic cleavage of a bromine-bromine bond in molecular bromine (Br₂) using heat or light, or more commonly, through the decomposition of a radical initiator. byjus.comchemistrysteps.com

Once a bromine radical is formed, it abstracts a hydrogen atom from the benzylic position of 1-propylbenzene. This step is highly regioselective due to the lower bond dissociation energy of benzylic C-H bonds compared to other C-H bonds in the propyl chain. The resulting 1-phenylpropyl radical is stabilized by resonance, with the unpaired electron delocalized over the benzene ring, which significantly lowers the activation energy for its formation. chemistrysteps.comlibretexts.org

The key steps in the initiation and formation of the radical intermediate are:

Initiation: Formation of bromine radicals from a source like N-bromosuccinimide (NBS) initiated by heat or a radical initiator. chemistrysteps.com

Hydrogen Abstraction: The bromine radical abstracts a benzylic hydrogen from 1-propylbenzene to form hydrogen bromide (HBr) and a resonance-stabilized 1-phenylpropyl radical. libretexts.org

The radical chain reaction continues through a series of propagation steps. The 1-phenylpropyl radical formed in the initiation phase reacts with a bromine source, typically Br₂ generated in situ from the reaction of HBr with NBS, to yield 1-(bromomethyl)-4-propylbenzene and a new bromine radical. chemistrysteps.comlibretexts.org This new bromine radical can then participate in another hydrogen abstraction, thus propagating the chain. byjus.com

Propagation Steps:

A bromine radical abstracts a benzylic hydrogen from 1-propylbenzene, forming HBr and a 1-phenylpropyl radical.

The 1-phenylpropyl radical reacts with Br₂ to form this compound and a new bromine radical.

The chain reaction is terminated when two radicals combine to form a stable, non-radical species. Termination can occur through various combinations, such as two bromine radicals forming Br₂, a bromine radical and a 1-phenylpropyl radical forming the product, or two 1-phenylpropyl radicals coupling. byjus.comchemistrysteps.com

Radical initiators play a crucial role in promoting the formation of the desired product by ensuring the generation of radicals at a controlled rate and at temperatures lower than what might be required for thermal homolysis of Br₂. Common radical initiators include azobisisobutyronitrile (AIBN) and benzoyl peroxide. libretexts.orgwikipedia.org

AIBN decomposes upon heating to produce two 2-cyano-2-propyl radicals and nitrogen gas. wikipedia.org These radicals can then initiate the bromine radical formation. Benzoyl peroxide, upon heating, generates benzoyloxy radicals which can also initiate the chain reaction. libretexts.org The choice of initiator can influence the reaction's efficiency and selectivity. For instance, a study on the benzylic bromination of a complex molecule demonstrated that a photo-initiated reaction with NBS resulted in a significantly higher yield of the desired monobrominated product compared to a reaction initiated by the thermal decomposition of AIBN, suggesting a higher selectivity under photo-initiated conditions. gla.ac.uk

| Initiator | Typical Reaction Conditions | Influence on Reaction |

| AIBN | Thermal decomposition (60-80 °C) | Provides a steady source of radicals, promoting the chain reaction. wikipedia.org |

| Benzoyl Peroxide | Thermal decomposition | Initiates the radical chain, leading to exclusive benzylic bromination. libretexts.org |

| Light (UV/Visible) | Photo-initiation | Can lead to higher selectivity and improved yields compared to thermal initiators in some cases. gla.ac.uk |

Catalytic Bromination Strategies

To enhance the efficiency and selectivity of benzylic bromination under milder conditions, catalytic methods have been developed. These strategies often involve the use of Lewis acids.

Lewis acids can catalyze the benzylic bromination of alkylbenzenes, often proceeding through a radical pathway. nih.govnih.gov Zirconium(IV) chloride (ZrCl₄) has been identified as a highly effective catalyst for the benzylic bromination of toluene (B28343) and its derivatives using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as the bromine source. nih.govnih.gov This catalytic system allows the reaction to proceed under mild conditions. nih.gov

The proposed mechanism suggests that the Lewis acid assists in the generation of a benzyl (B1604629) radical from the brominating agent, thereby promoting a Wohl-Ziegler type benzylic bromination. nih.gov This is in contrast to Brønsted acids, which tend to promote electrophilic aromatic substitution on the benzene ring. nih.gov The effectiveness of various Lewis acids has been compared, with ZrCl₄ showing superior catalytic activity in providing various benzyl bromide derivatives. nih.gov

| Catalyst | Brominating Agent | Conditions | Outcome |

| Zirconium(IV) chloride | DBDMH | Mild conditions | High catalytic activity for benzylic bromination. nih.gov |

| Other Metal Halides | DBDMH | Mild conditions | Also catalyze benzylic bromination, though ZrCl₄ is often superior. nih.gov |

Zeolite-Catalyzed Approaches for Enhanced Para-Selectivity

Zeolites, with their well-defined microporous structures, can serve as shape-selective catalysts in the alkylation of benzene with olefins to produce linear alkylbenzenes, which are precursors to compounds like this compound. nih.govmdpi.com The catalytic performance of zeolites in such reactions is highly dependent on their framework and channel structures. nih.gov For instance, zeolites like MOR and MTW, which have one-dimensional frameworks, are known to be more selective for the formation of 2-phenylalkanes, a linear alkylbenzene. nih.gov The use of HY zeolite has been shown to yield high selectivity (97-98%) for linear alkylbenzene products. mdpi.com

The principle of shape-selectivity arises from the spatial constraints imposed by the zeolite pores. These constraints can favor the formation of the less bulky para-isomer over the ortho- and meta-isomers during electrophilic aromatic substitution. While direct zeolite-catalyzed bromination of propylbenzene (B89791) is not extensively detailed in the provided results, the concept of using zeolites to control regioselectivity in aromatic substitutions is well-established. nih.govmdpi.com The deactivation of zeolite catalysts can occur due to the formation of coke, which blocks pores and covers active sites. mdpi.com However, regeneration techniques, such as extraction with one of the reactants like benzene, have been developed to restore catalytic activity. mdpi.com

Control of Reaction Parameters for Monobromination

Achieving selective monobromination at the benzylic position of 4-propylbenzene requires careful control over several reaction parameters. The benzylic C-H bonds are weaker than other sp³ hybridized C-H bonds, making them susceptible to radical bromination. libretexts.org The stability of the resulting benzylic radical, which is resonance-stabilized, is a key factor in this selectivity. libretexts.orgyoutube.com

The choice of solvent is critical in directing the outcome of the bromination of alkylbenzenes. For benzylic bromination, non-polar solvents are typically employed to favor the radical pathway over electrophilic aromatic substitution. Carbon tetrachloride (CCl₄) has been a conventional solvent for Wohl-Ziegler bromination using N-bromosuccinimide (NBS). google.comwikipedia.org However, due to its toxicity and environmental concerns, alternative solvents have been investigated. wikipedia.orgresearchgate.net

Trifluorotoluene has been proposed as a suitable replacement for carbon tetrachloride. wikipedia.org Studies have also shown that dichloromethane (B109758) and benzene can be more effective solvents than carbon tetrachloride for the photobromination of certain substrates. researchgate.net Interestingly, benzylic bromination can also be performed in aqueous media or even under solvent-free conditions, offering more environmentally friendly options. researchgate.netresearchgate.net The use of a biphasic system with water can facilitate the reaction, and in some cases, a clear phase separation at the end of the reaction simplifies the workup. researchgate.net The key is to create conditions that promote the formation of bromine radicals at a low concentration, which selectively attack the benzylic position. wikipedia.orgmasterorganicchemistry.com

| Solvent | Typical Conditions | Key Observation | Reference |

|---|---|---|---|

| Carbon Tetrachloride (CCl₄) | NBS, radical initiator, heat | Classic solvent for Wohl-Ziegler bromination, but now largely phased out due to toxicity. | google.comwikipedia.org |

| Trifluorotoluene | NBS, radical initiator | Proposed as a safer alternative to CCl₄. | wikipedia.org |

| Water | NBS, visible light | A "green" approach that can be effective for certain para-substituted toluenes. | researchgate.net |

| Dichloromethane | Photobromination | Can be a better solvent than CCl₄ for specific photobromination reactions. | researchgate.net |

Temperature is a crucial parameter that can significantly influence the product distribution in bromination reactions. In radical benzylic bromination, the reaction is often initiated by heat or light. masterorganicchemistry.com For Wohl-Ziegler reactions using NBS, heating the reaction mixture to the boiling point of the solvent (e.g., CCl₄) is a common practice. wikipedia.org

However, the temperature must be carefully controlled. For instance, in the bromination of some toluenes with molecular bromine, elevated temperatures (e.g., 180°C) are used. google.com In continuous photochemical benzylic brominations, increasing the temperature from ambient to 65°C was found to affect the reaction rate and conversion, with an optimal residence time observed at the higher temperature. acs.org It is important to note that at temperatures above the boiling point of the brominating agent (e.g., Br₂ at 58.8°C), pressure can become a significant factor in maintaining the reaction efficiency. acs.org In general, higher temperatures can increase the rate of reaction but may also lead to side reactions or decomposition of the desired product if not properly managed. The thermal stability of the product, benzyl bromide, can also be a concern, and controlling the temperature can help prevent its degradation. acs.org

| Temperature Condition | Reaction System | Effect on Product Distribution/Reaction | Reference |

|---|---|---|---|

| Refluxing CCl₄ | NBS/Benzoyl Peroxide | Standard condition for initiating Wohl-Ziegler bromination. | wikipedia.org |

| 180°C - 195°C (oil bath) | Molecular Bromine | Used for the bromination of deactivated toluenes. | google.com |

| 65°C | Continuous Photochemical Bromination | Increased reaction rate, requiring optimization of residence time. Pressure became a factor. | acs.org |

The stoichiometry of the brominating agent relative to the substrate is a critical factor in achieving selective monobromination and avoiding the formation of di- or poly-brominated byproducts. ecust.edu.cn When using a reagent like NBS, a stoichiometric amount is typically used for monobromination. wikipedia.org Using an excess of the substrate, such as toluene, can also help to ensure mono-bromination. sciencemadness.org

In some procedures, an excess of the brominating agent is intentionally used to drive the reaction to completion, followed by a subsequent debromination step to selectively form the monobrominated product. ecust.edu.cn For example, a two-step procedure has been reported where methyl benzenes are first brominated with an excess of NBS, and the resulting mixture of bromides is then treated with a debrominating agent to yield the desired monobromide in good yield and high purity. ecust.edu.cn In continuous flow systems, the equivalents of the brominating agent are carefully controlled; for instance, increasing the bromine equivalents from 1.1 to 1.2 did not necessarily lead to an increase in conversion under certain conditions. acs.org This highlights the need to optimize the stoichiometry for each specific reaction setup to maximize the yield of the desired monobrominated product.

Mechanistic Investigations of Reactions Involving 1 Bromomethyl 4 Propylbenzene

Electrophilic Nature of the Benzylic Bromomethyl Group

The carbon atom of the bromomethyl group in 1-(bromomethyl)-4-propylbenzene is electrophilic. This is due to the electron-withdrawing effect of the bromine atom, which polarizes the carbon-bromine bond, creating a partial positive charge on the carbon. This electrophilicity makes it a prime target for nucleophiles, which are electron-rich species seeking a positively charged center to attack. The benzylic position, being adjacent to the benzene (B151609) ring, further influences this reactivity. The aromatic ring can stabilize developing positive charge at the benzylic position through resonance, a key factor in many of its reactions. This inherent electrophilicity allows the bromomethyl group to serve as a versatile site for introducing various functional groups through nucleophilic substitution reactions, making this compound a valuable intermediate in the synthesis of more complex molecules.

Nucleophilic Substitution Reactions at the Benzylic Carbon

Nucleophilic substitution is a cornerstone of organic chemistry, and for benzylic systems like this compound, it can proceed through different mechanistic pathways. The specific pathway taken depends on various factors, including the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent.

Benzylic halides such as benzyl (B1604629) bromide and its derivatives can undergo nucleophilic substitution by either an S(_N)1 or S(_N)2 mechanism. khanacademy.orgreddit.com The S(_N)1 (Substitution Nucleophilic Unimolecular) reaction is a two-step process. In the first, rate-determining step, the leaving group (in this case, the bromide ion) departs, forming a carbocation intermediate. This benzylic carbocation is significantly stabilized by resonance, with the positive charge delocalized over the benzene ring. reddit.comwikipedia.org In the second step, a nucleophile attacks the carbocation to form the final product.

The S(_N)2 (Substitution Nucleophilic Bimolecular) reaction, in contrast, is a one-step, concerted process. The nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. This reaction proceeds through a five-coordinate transition state. reddit.com For primary benzylic halides like this compound, the S(_N)2 pathway is often favored due to the relatively unhindered nature of the benzylic carbon. reddit.com However, the stability of the potential benzylic carbocation means that under certain conditions, such as with a weak nucleophile or in a polar, protic solvent that can solvate the ions, the S(_N)1 pathway can also be competitive. reddit.com

Both steric and electronic factors play a critical role in determining the rate and selectivity of nucleophilic substitution reactions at the benzylic position.

Steric Effects: The steric hindrance around the reaction center can significantly impact the reaction rate. In S(_N)2 reactions, increased steric bulk on the electrophilic carbon or the nucleophile slows down the reaction by making it more difficult for the nucleophile to approach the carbon atom. For this compound, the primary nature of the benzylic carbon means that steric hindrance is relatively low, generally favoring the S(_N)2 pathway. reddit.com

Electronic Effects: The electronic properties of the substituents on the benzene ring can influence the stability of the transition states and intermediates. Electron-donating groups on the aromatic ring can stabilize the developing positive charge in the S(_N)1 transition state, thereby increasing the rate of an S(_N)1 reaction. Conversely, electron-withdrawing groups would destabilize the carbocation and slow down an S(_N)1 reaction. In S(_N)2 reactions, the effect of substituents is generally less pronounced but can still play a role. The propyl group at the para position of this compound is a weak electron-donating group, which could slightly favor an S(_N)1 pathway by stabilizing the potential benzylic carbocation.

Radical Intermediates in Benzylic Transformations

Beyond ionic pathways, reactions involving this compound can also proceed through radical intermediates. The benzylic C-H bonds are weaker than typical alkyl C-H bonds due to the resonance stabilization of the resulting benzylic radical. wikipedia.orgmasterorganicchemistry.com This makes the benzylic position susceptible to free radical halogenation.

For instance, the synthesis of benzylic bromides often involves the bromination of the corresponding toluene (B28343) derivative using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as light or peroxide. masterorganicchemistry.com The mechanism proceeds via a radical chain reaction. The initiator generates a bromine radical, which then abstracts a hydrogen atom from the benzylic position to form a resonance-stabilized benzylic radical. masterorganicchemistry.com This radical then reacts with a molecule of Br(_2) or NBS to form the benzylic bromide product and a new bromine radical, which continues the chain. masterorganicchemistry.com The stability of the benzylic radical is a key factor driving the selectivity of this reaction for the benzylic position over other positions on the alkyl chain. masterorganicchemistry.com

| Reaction Step | Description |

| Initiation | A radical initiator (e.g., light, peroxide) generates a small number of bromine radicals. |

| Propagation | A bromine radical abstracts a benzylic hydrogen to form a stable benzylic radical. This radical then reacts with a bromine source (e.g., Br(_2), NBS) to form the product and regenerate a bromine radical. |

| Termination | Radicals combine to terminate the chain reaction. |

Transition Metal-Catalyzed Transformations and Mechanistic Insights

Transition metal catalysis offers powerful and selective methods for forming new chemical bonds. In the context of benzylic compounds, these catalysts can facilitate transformations that are otherwise difficult to achieve.

Recent research has demonstrated the use of cobalt catalysts for the borylation of benzylic C-H bonds. nih.govacs.orgresearchgate.net This method provides a direct route to valuable benzylboronate esters. Mechanistic studies suggest that these reactions can proceed through a tandem catalysis mechanism. nih.govresearchgate.net

In one proposed mechanism, a cobalt(I) species is generated in situ. researchgate.net This active catalyst can then react with a borylation reagent like bis(pinacolato)diboron (B136004) (B(_2)pin(_2)). The cobalt complex can then facilitate the cleavage of a benzylic C-H bond, leading to the formation of a benzylic radical intermediate. nih.gov This radical can then be trapped by the boron-containing species to form the C-B bond. The catalytic cycle is then regenerated. These cobalt-catalyzed systems have shown high selectivity for the benzylic position and can operate under mild conditions. nih.gov

| Catalyst System | Substrate Type | Key Mechanistic Feature |

| CoN(SiMe(_3))(_2) / B(_2)pin(_2) | Toluene and derivatives | Tandem catalysis via a molecular Co(I) catalyst. nih.gov |

| Cobalt complexes with α-diimine ligands | Substituted alkyl arenes | Formation of benzylic radical intermediates, enabling polyborylation. acs.org |

Other Metal-Catalyzed Cross-Coupling Reactions (e.g., Pd, Ni, Cu, Zn, Fe, Mn)

Beyond the extensively studied Suzuki-Miyaura and Negishi reactions, this compound and related benzylic bromides are versatile substrates in a variety of other metal-catalyzed cross-coupling reactions. These methodologies, employing catalysts based on palladium (Pd), nickel (Ni), copper (Cu), iron (Fe), and other transition metals, provide powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Mechanistic investigations into these reactions reveal diverse pathways, including oxidative addition, reductive elimination, and radical processes, depending on the metal, ligands, and reaction conditions.

Palladium-Catalyzed Reactions:

Palladium catalysts are not only pivotal in Suzuki and Negishi couplings but also in other transformations involving benzylic halides. For instance, the Kumada-Corriu reaction, which couples organic halides with Grignard reagents, has been successfully applied to secondary benzylic bromides. acs.org A key challenge in these reactions is minimizing the competing β-hydride elimination pathway. The use of specific ligands, such as Xantphos, has been shown to suppress this side reaction, leading to good yields of the desired cross-coupling products. acs.org Mechanistic studies suggest that these reactions often proceed with an inversion of configuration at the benzylic carbon. acs.org

The general catalytic cycle for many palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com In the context of benzylic bromides, the cycle begins with the oxidative addition of the C-Br bond to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation with an organometallic reagent (e.g., an organoboron compound in Suzuki coupling or an organozinc compound in Negishi coupling). The final step is reductive elimination from the resulting diorganopalladium(II) complex, which regenerates the Pd(0) catalyst and forms the new C-C bond. youtube.com Kinetic studies and Hammett plots have been employed to probe the electronic effects of substituents on both the aryl halide and the coupling partner, providing deeper insights into the reaction mechanism. researchgate.net

A simple and efficient method for synthesizing unsymmetrical diarylmethanes involves an in situ organozinc-mediated, palladium-catalyzed cross-coupling reaction. This "on water" reaction mixes a benzylic halide and an aryl halide with zinc metal and a palladium catalyst at room temperature, without the need for surfactants. nih.gov While electron-rich and electron-poor benzyl bromides can react quickly with zinc, leading to potential homo-coupling, the use of less reactive benzylic chlorides results in high yields of the cross-coupled product. nih.gov

Table 1: Palladium-Catalyzed Cross-Coupling of Benzylic Halides

| Benzylic Halide | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzyl bromide | Aryl iodide | Pd catalyst, Zn metal | Diarylmethane | High | nih.gov |

| Benzyl chloride | Aryl iodide | Pd catalyst, Zn metal | Diarylmethane | High | nih.gov |

Nickel-Catalyzed Reactions:

Nickel catalysts offer a cost-effective and highly reactive alternative to palladium for cross-coupling reactions. They have been successfully employed in the coupling of benzylic electrophiles. scholaris.ca For instance, nickel-catalyzed reductive decarboxylative cross-coupling of N-hydroxyphthalimide (NHPI) esters with aryl iodides provides access to α-aryl nitriles. scholaris.ca

Cross-electrophile coupling, a reaction that joins two different electrophiles, often utilizes nickel catalysis. A notable application is the coupling of aryl bromides with primary alkyl bromides. researchgate.netnih.gov The mechanism is thought to involve the reduction of a Ni(II) precatalyst to a catalytically active Ni(0) species. This Ni(0) then undergoes oxidative addition with the aryl bromide to form an aryl-Ni(II) intermediate. Reaction with an alkyl radical, generated from the alkyl bromide, produces an aryl-alkyl-Ni(III) species, which then undergoes reductive elimination to yield the final product and a Ni(I) species. The catalytic cycle is completed by the reduction of this Ni(I) species back to Ni(0). nih.gov The use of specific ligands, such as spiro-bidentate-pyox, has been shown to be crucial for the success of these reactions. researchgate.netnih.gov

Furthermore, nickel has been used to catalyze the migratory cross-coupling of two different alkyl electrophiles, enabling the formation of C(sp³)–C(sp³) bonds at benzylic positions. nih.gov This approach overcomes the challenge of selectively coupling activated and unactivated electrophiles. Mechanistic studies suggest that a chain-walking process occurs on both alkyl halides. nih.gov

Table 2: Nickel-Catalyzed Cross-Coupling Reactions

| Electrophile 1 | Electrophile 2 | Catalyst System | Product | Key Feature | Reference |

|---|---|---|---|---|---|

| NHPI esters | Aryl iodides | NiCl2bpy, Zn dust | α-Aryl nitriles | Reductive decarboxylative cross-coupling | scholaris.ca |

| Aryl bromides | Primary alkyl bromides | NiBr2, spiro-bidentate-pyox ligand, Mn reductant | Primary alkylated arenes | Cross-electrophile coupling | researchgate.netnih.gov |

Copper-Catalyzed Reactions:

Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation, have a long history in organic synthesis. e-bookshelf.de Modern advancements have expanded their scope significantly. Copper catalysts are effective in forming C-N, C-O, and C-C bonds. For example, Cu(I)-catalyzed cross-coupling of primary amines with 2,2′-dibromo-1,1′-biphenyl is used to synthesize polysubstituted carbazoles. nih.gov The proposed mechanism involves the formation of a copper-ligand complex, followed by oxidative addition of the dibromobiphenyl, nucleophilic attack by the amine, and subsequent reductive elimination. nih.gov

In situ studies using techniques like electrospray ionization mass spectrometry (ESI-MS) and electron paramagnetic resonance (EPR) have been instrumental in identifying potential intermediates in copper-catalyzed C-O cross-coupling reactions. For the reaction between a phenol (B47542) and an aryl bromide, Cu(I) and Cu(II) species have been observed, suggesting a catalytic cycle that may involve a single electron transfer (SET) step. nih.gov

Iron-Catalyzed Reactions:

Iron catalysts are appealing due to their low cost, low toxicity, and environmental friendliness. nih.gov They have emerged as powerful catalysts for a variety of cross-coupling reactions. Iron-catalyzed cross-electrophile coupling of benzyl halides with disulfides provides a direct route to thioethers without the need for an external reductant or photoredox conditions. acs.orgthieme-connect.denih.gov Mechanistic experiments indicate that this reaction proceeds through a stereoablative pathway, suggesting the involvement of radical intermediates. thieme-connect.denih.gov The iron catalyst selectively activates the benzylic bromide over aryl halides, demonstrating excellent chemoselectivity. acs.org

Iron catalysts have also been used for the hydrobenzylation of alkenes, a reaction that forms a quaternary carbon center. nih.gov This transformation is proposed to proceed via a metal-hydride hydrogen atom transfer (MHAT) followed by an SH2 step. This method has been successfully applied in the synthesis of complex natural products like (–)-eugenial C. nih.gov

Table 3: Iron-Catalyzed Cross-Coupling Reactions

| Substrate 1 | Substrate 2 | Catalyst System | Product | Mechanistic Insight | Reference |

|---|---|---|---|---|---|

| Benzyl halides | Disulfides | Fe(CO)₅ | Thioethers | Stereoablative pathway, no external reductant needed | acs.orgthieme-connect.denih.gov |

| Alkenes | Benzyl bromides | Iron catalyst | Hindered, methylene-bridged products | Putative MHAT/SH2 steps | nih.gov |

Chemical Transformations and Derivatization Strategies of 1 Bromomethyl 4 Propylbenzene

Synthesis of Benzylic Alcohols and Ethers

The conversion of the bromomethyl group into oxygen-containing functionalities like alcohols and ethers is a fundamental transformation.

Hydrolysis: 1-(Bromomethyl)-4-propylbenzene can be readily converted to its corresponding alcohol, (4-propylphenyl)methanol, through hydrolysis. This reaction typically proceeds via a nucleophilic substitution mechanism where a water molecule attacks the electrophilic benzylic carbon, displacing the bromide ion. The reaction can be facilitated by the presence of a weak base to neutralize the hydrobromic acid byproduct. Benzylic bromides are known to be volatile and easily hydrolyzed chembk.com. For instance, related compounds like 1-(bromomethyl)-4-methylbenzene are noted to undergo facile hydrolysis chembk.com. The process for analogous compounds, such as the hydrolysis of 1-(dibromomethyl)-4-methylsulfonylbenzene, can be achieved using aqueous acids like hydrobromic or sulfuric acid at elevated temperatures google.com.

Alkoxylation: Similarly, ethers can be synthesized through alkoxylation reactions, where an alkoxide ion (RO⁻) serves as the nucleophile. This is a classic Williamson ether synthesis. The reaction involves treating this compound with a suitable alcohol in the presence of a base (e.g., sodium hydride, sodium hydroxide) to generate the alkoxide in situ. This method allows for the introduction of a variety of alkoxy groups onto the benzylic position.

A general scheme for these reactions is presented below:

R = H for Hydrolysis, R = Alkyl/Aryl for Alkoxylation

| Reactant | Reagent/Conditions | Product | Reaction Type |

| This compound | H₂O, weak base (e.g., NaHCO₃) | (4-Propylphenyl)methanol | Hydrolysis |

| This compound | R-OH, Base (e.g., NaH) | 1-(Alkoxymethyl)-4-propylbenzene | Alkoxylation |

While direct catalytic etherification starting from the bromide is less common than the Williamson synthesis, benzylic alcohols (derived from the hydrolysis of the bromide) can undergo catalytic etherification. More modern approaches focus on the direct C-H functionalization of the parent toluene (B28343) derivative, but the conversion of the benzylic bromide remains a robust and high-yielding method. Selective oxidation of benzylic C-H bonds to alcohols is a significant area of research, which provides an alternative route to the alcohol precursor needed for etherification researchgate.net.

Formation of Benzylic Amines and Nitrogen-Containing Derivatives

The reaction of this compound with nitrogen nucleophiles is a straightforward method for synthesizing benzylic amines and related nitrogenous compounds.

The synthesis of primary, secondary, and tertiary benzylic amines can be achieved by reacting this compound with ammonia, primary amines, or secondary amines, respectively. This direct alkylation is a common and effective method nih.gov. The reaction proceeds via an SN2 mechanism, leading to the formation of a new carbon-nitrogen bond and the corresponding ammonium (B1175870) bromide salt, which is then neutralized with a base.

To form quaternary ammonium salts, the benzylic bromide is treated with a tertiary amine. These salts themselves are useful as phase-transfer catalysts. The synthesis of tertiary benzylamines can also be accomplished through zinc-mediated three-component reactions of aromatic halides, amines, and paraformaldehyde organic-chemistry.org. While this method doesn't use the benzylic bromide directly, it highlights alternative strategies for accessing similar products.

Table of Amination Reactions:

| Nitrogen Nucleophile | Product Class |

|---|---|

| Ammonia (NH₃) | Primary benzylic amine |

| Primary Amine (R-NH₂) | Secondary benzylic amine |

| Secondary Amine (R₂-NH) | Tertiary benzylic amine |

For example, the reaction with piperazine (B1678402) derivatives is a common strategy in medicinal chemistry to synthesize bioactive molecules nih.gov.

This compound is a valuable building block for introducing the 4-propylbenzyl group into various heterocyclic systems.

Indazoles: The 4-propylbenzyl group can be attached to the nitrogen atom of a pre-formed indazole ring via N-alkylation. In this reaction, the indazole anion, generated by a base, acts as a nucleophile, attacking the benzylic carbon of this compound organic-chemistry.org. This is a common method for synthesizing N-substituted indazoles, which are important scaffolds in drug discovery whiterose.ac.uk. Alternative, more complex syntheses of the indazole core itself often involve intramolecular cyclization reactions starting from precursors like 2-nitro- or 2-halobenzaldehydes nih.govthieme-connect.deresearchgate.net.

Triazoles: The formation of 1,2,3-triazoles is a prominent application, often proceeding through the highly efficient azide-alkyne cycloaddition, a cornerstone of "click chemistry". The synthesis involves two main steps:

Azide (B81097) Formation: this compound is first converted to 1-(azidomethyl)-4-propylbenzene by nucleophilic substitution with sodium azide (NaN₃) google.com.

Cycloaddition: The resulting benzyl (B1604629) azide undergoes a [3+2] cycloaddition reaction with a terminal alkyne. This reaction is frequently catalyzed by copper(I) species, which ensures high regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer.

Recent developments have enabled a one-pot, three-component synthesis where the benzyl bromide, sodium azide, and an alkyne are reacted together in the presence of a suitable catalyst system to directly form the triazole rsc.org.

Reaction Scheme for Triazole Synthesis:

| Step | Reactants | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | This compound | Sodium Azide (NaN₃) | 1-(Azidomethyl)-4-propylbenzene |

Carbon-Carbon Bond Forming Reactions

Creating new carbon-carbon bonds is crucial for building molecular complexity. As an activated electrophile, this compound is well-suited for several such reactions.

Coupling with Organometallic Reagents:

Grignard Reagents: Reaction with various Grignard reagents (R-MgX) in the presence of a suitable catalyst can effectively form a new C-C bond. This allows for the introduction of alkyl, aryl, or vinyl groups at the benzylic position.

Organocuprates (Gilman Reagents): Lithium dialkylcuprates (R₂CuLi) are excellent nucleophiles for coupling with benzylic halides, providing another efficient method for C-C bond formation chemistry.coach.

Suzuki and Negishi Coupling: While classic Suzuki reactions couple aryl halides with boronic acids, variations exist for using benzylic halides. Nickel-catalyzed cross-coupling of organozinc reagents (Negishi coupling) with alkyl halides is also a powerful tool illinois.edu.

Alkylation of Carbon Nucleophiles:

Cyanide Addition: The reaction with sodium or potassium cyanide is a straightforward way to synthesize (4-propylphenyl)acetonitrile. The resulting nitrile is a versatile intermediate that can be hydrolyzed to a carboxylic acid or reduced to an amine. This represents a displacement of a bromide with a cyanide ion to form a C-CN bond organic-chemistry.org.

Enolate Alkylation: Enolates derived from malonic esters, acetoacetic esters, or other β-dicarbonyl compounds can be alkylated with this compound. This is a classic method for forming new C-C bonds and is widely used in organic synthesis.

Friedel-Crafts Alkylation: In the presence of a Lewis acid catalyst (e.g., AlCl₃), this compound can act as the electrophile in a Friedel-Crafts alkylation reaction with another aromatic compound, such as benzene (B151609) or toluene, to form a diarylmethane derivative.

Table of C-C Bond Forming Reactions:

| Nucleophile/Coupling Partner | Reagent Type | Product Type |

|---|---|---|

| R-MgX | Grignard Reagent | 1-(Alkyl/Aryl)-4-propylbenzene |

| R₂CuLi | Organocuprate | 1-(Alkyl/Aryl)-4-propylbenzene |

| R-B(OH)₂ | Boronic Acid (Suzuki-type) | 1-(Alkyl/Aryl)-4-propylbenzene |

| NaCN/KCN | Cyanide Salt | (4-Propylphenyl)acetonitrile |

| Malonic Ester Enolate | Carbon Nucleophile | Diethyl 2-(4-propylbenzyl)malonate |

Alkylation Reactions Utilizing the Electrophilic Benzylic Site

The primary reactivity of this compound stems from the electrophilic nature of the carbon atom bonded to the bromine. This benzylic position is highly activated towards nucleophilic substitution reactions (SN), providing a powerful tool for introducing a wide array of functional groups. The stability of the transition state, enhanced by the adjacent aromatic ring, allows for efficient alkylation of various nucleophiles. These reactions are fundamental in constructing more complex molecular architectures.

The bromomethyl group serves as an excellent leaving group, facilitating reactions with both carbon and heteroatom nucleophiles. For instance, reaction with amines can form substituted benzylamines, while reaction with alkoxides or phenoxides yields ethers. Thiolates can be used to synthesize the corresponding thioethers. These transformations typically proceed via an SN2 mechanism, especially with primary benzylic halides, although SN1 pathways can become competitive under specific conditions that favor carbocation formation. The choice of solvent and reaction conditions is crucial; for example, anhydrous conditions are often required for reactions with amine nucleophiles to prevent competing hydrolysis.

A notable transformation involves the reaction of benzyl bromides with bromoform (B151600) and aqueous sodium hydroxide (B78521) in the presence of a phase-transfer catalyst, which can lead to the formation of (2-bromoethynyl)benzenes. rsc.org This demonstrates the versatility of the benzylic bromide in forming carbon-carbon bonds under specific conditions. rsc.org

Table 1: Examples of Alkylation Reactions with Benzylic Bromides

| Nucleophile | Reagent/Conditions | Product Type | Reference |

|---|---|---|---|

| Amine | Anhydrous conditions | Substituted Amine | |

| Alcohol/Water | Polar protic solvent | Alcohol / Ether | |

| Bromoform/NaOH | Phase-transfer catalyst (e.g., TEBA) | (2-Bromoethynyl)benzene | rsc.org |

TEBA: Triethylbenzylammonium chloride

Borylation Reactions for Organoboron Compound Synthesis

Organoboron compounds are exceptionally valuable in modern organic synthesis, largely due to their role in carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling. wikipedia.orgethernet.edu.et The synthesis of organoboron compounds from benzylic bromides such as this compound represents a key strategy for accessing these versatile reagents.

One common method for synthesizing organoboron compounds is through the metal-catalyzed borylation of C-H bonds using reagents like bis(pinacolato)diboron (B136004) (B₂pin₂). wikipedia.org While this is typically used for direct C-H functionalization, related strategies can be adapted for benzylic halides. A more direct approach for a compound like this compound would involve the substitution of the bromide with a boryl group.

Recent advancements have focused on radical hydroboration and metal-free borylation methods. rsc.orgmdpi.com For instance, a visible light-induced C-H bromination of benzyl boronic esters can produce α-brominated boronates, which are versatile building blocks. organic-chemistry.org The reverse reaction, converting the C-Br bond to a C-B bond, is also synthetically useful. The interaction of a diboron (B99234) reagent with a Lewis base can generate a nucleophilic boryl species capable of reacting with electrophiles like benzylic bromides. mdpi.com

Table 2: General Strategies for Organoboron Synthesis Relevant to Benzylic Halides

| Boron Source | Catalyst/Conditions | Reaction Type | Product Class | Reference |

|---|---|---|---|---|

| Bis(pinacolato)diboron (B₂pin₂) | Metal catalyst | C-H Borylation | Aryl/Alkyl Boronates | wikipedia.org |

| N-heterocyclic carbene borane | Radical initiator (thermochemical, photochemical) | Radical Hydroboration | Organoborons | rsc.org |

NHC: N-Heterocyclic Carbene

Oxidation and Reduction Pathways of Benzylic Bromides

The benzylic position of this compound is susceptible to both oxidation and reduction, allowing for interconversion between different oxidation states and functional groups.

Oxidation: The benzylic C-H bonds are relatively weak, making the alkyl side-chain of aromatic compounds reactive towards strong oxidizing agents. libretexts.orgmasterorganicchemistry.com Vigorous oxidation, typically with hot potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can cleave the entire alkyl side chain at the benzylic position and convert it into a carboxylic acid. masterorganicchemistry.com For this compound, this would result in 4-propylbenzoic acid, assuming the bromomethyl group is also oxidized. More controlled oxidation can target the bromomethyl group specifically. For example, oxidation with acidic potassium permanganate has been shown to convert a bromomethyl group to a carboxylic acid.

Reduction: The bromomethyl group can be readily reduced to a methyl group. A common method for this transformation is catalytic hydrogenolysis, using hydrogen gas (H₂) and a palladium on carbon (Pd-C) catalyst. This reaction involves the cleavage of the carbon-bromine bond and formation of a new carbon-hydrogen bond. Another powerful reducing agent, lithium aluminum hydride (LiAlH₄), is also effective in reducing the benzylic bromide to the corresponding methyl group, yielding 1,4-dipropylbenzene (B1593508) in this case. These reduction methods are valuable for removing the reactive bromine handle after it has served its synthetic purpose.

Table 3: Oxidation and Reduction of Benzylic Bromides

| Transformation | Reagent(s) | Product from this compound | Yield | Reference |

|---|---|---|---|---|

| Oxidation | KMnO₄ (acidic) | 4-Propylbenzoic acid | 62% (general benzylic bromide) | |

| Reduction | LiAlH₄ | 1,4-Dipropylbenzene (propylbenzene from a related compound) | 84% (general benzylic bromide) |

| Reduction | H₂/Pd-C | 1,4-Dipropylbenzene (toluene derivatives from a related compound) | 91% selectivity | |

Applications in Advanced Organic Synthesis

Building Block for Complex Organic Molecules

1-(Bromomethyl)-4-propylbenzene serves as a fundamental building block in the construction of intricate organic structures. The key to its reactivity is the bromomethyl group (–CH2Br), which is an excellent electrophilic site. This feature makes the compound highly susceptible to nucleophilic substitution reactions.

The bromine atom, being a good leaving group, is readily displaced by a wide range of nucleophiles. This allows for the facile introduction of various functional groups, thereby expanding the molecular complexity and diversity of the resulting products. Common transformations include the formation of alcohols, ethers, amines, and new carbon-carbon bonds. The propyl-substituted benzene (B151609) ring also influences the compound's properties and can be a key structural element in the target molecule. This reactivity makes it a valuable intermediate for synthesizing specialized organic compounds for pharmaceuticals and agrochemicals. chemimpex.com

Below is a table summarizing key reactions where this compound acts as a building block.

| Reaction Type | Nucleophile | Functional Group Introduced | Product Class |

| Williamson Ether Synthesis | Alkoxide (RO⁻) | Ether (-OR) | Aromatic Ethers |

| Amine Alkylation | Amine (RNH₂) | Secondary Amine (-NHR) | Substituted Benzylamines |

| Cyanide Substitution | Cyanide (CN⁻) | Nitrile (-CN) | Phenylacetonitriles |

| Grignard Reaction Precursor | Magnesium (Mg) | Grignard Reagent (-MgCl) | Organometallic Reagents |

Precursor in Pharmaceutical Lead Compound Synthesis

In medicinal chemistry, this compound and structurally similar compounds are employed as precursors in the development of new drug candidates. chemimpex.com Its structure is often incorporated into larger molecules designed to interact with biological targets.

The compound is utilized to create biologically active scaffolds, which are core molecular frameworks upon which various functional groups can be built to optimize pharmacological activity. The propylbenzyl moiety can serve as a key component that fits into the binding pockets of proteins or enzymes. By reacting the bromomethyl group with other complex molecules, medicinal chemists can systematically modify structures to enhance potency, selectivity, and pharmacokinetic properties. This approach is fundamental to lead optimization in drug discovery. chemimpex.com

Substituted benzyl (B1604629) bromides are important intermediates in the synthesis of enzyme inhibitors. A notable example is in the development of inhibitors for Budding Uninhibited by Benzimidazoles 1 (BUB1) kinase, a crucial protein in the spindle assembly checkpoint during cell division. nih.govuniversiteitleiden.nl The inhibition of BUB1 kinase is a therapeutic strategy being explored for cancer treatment. universiteitleiden.nl

Research has led to the discovery of potent BUB1 kinase inhibitors like BAY-320 and BAY 1816032. nih.govbayer.com The synthesis of these complex inhibitors often involves the use of substituted benzyl bromide derivatives to construct the final molecule. For instance, the synthesis of BAY-320 utilizes a substituted difluorobenzyl bromide to connect with a pyrazole (B372694) core. nih.gov While not this compound itself, the reaction demonstrates the critical role of the benzyl bromide functional group in creating the specific molecular architecture required for potent enzyme inhibition. These inhibitors have been shown to sensitize cancer cells to other treatments, such as taxanes and PARP inhibitors, highlighting the therapeutic potential of this chemical strategy. elifesciences.orgnih.gov

Intermediates for Agrochemical Development

Similar to its role in pharmaceuticals, this compound is also a valuable intermediate in the agrochemical industry. chemimpex.com The synthesis of novel pesticides and herbicides often requires the assembly of complex organic molecules that can effectively interact with biological targets in pests or weeds. The compound provides a reactive handle for incorporating the 4-propylbenzyl group into larger, more complex structures designed for agricultural applications.

Strategies for Polysubstituted Benzene Synthesis

The synthesis of polysubstituted benzenes requires careful strategic planning, considering the directing effects of the substituents already present on the aromatic ring. fiveable.melibretexts.org this compound is itself a 1,4-disubstituted (para) benzene. The two groups on the ring, propyl and bromomethyl, influence the position of any subsequent electrophilic aromatic substitution reactions.

Propyl Group (-CH₂CH₂CH₃): This is an alkyl group, which is an activating, ortho-, para- director.

Bromomethyl Group (-CH₂Br): This group is weakly deactivating due to the electron-withdrawing nature of the bromine atom.

When planning to add a third substituent to the ring via electrophilic aromatic substitution, the activating propyl group would predominantly direct the new group to the positions ortho to it (positions 2 and 6 on the ring). The order in which substituents are introduced is critical to achieving the desired isomer. libretexts.orgyoutube.com Synthetic chemists must work backward from the target molecule (a process called retrosynthetic analysis) to determine the optimal sequence of reactions to build the desired polysubstituted benzene. libretexts.org Benzannulation, the formation of an aromatic ring from acyclic precursors, is another advanced strategy for creating highly substituted benzenes with specific substitution patterns. nih.gov

Applications in Materials Science and Industrial Chemistry

Development of Specialty Polymers and Resins

In the field of polymer chemistry, 1-(Bromomethyl)-4-propylbenzene is utilized in the creation of advanced polymeric materials with tailored properties. Its function can be twofold: acting as a foundational unit in the polymer chain or as a modifying agent for existing polymers.

This compound can serve as an initiator or a monomer in controlled radical polymerization processes, such as Atom Transfer Radical Polymerization (ATRP). ATRP is a powerful technique for synthesizing polymers with well-defined molecular weights, architectures, and low polydispersity. wikipedia.orgresearchgate.net The compound's alkyl halide structure makes it a suitable initiator, where the carbon-bromine bond can be reversibly activated by a transition metal catalyst to generate radicals and initiate polymer chain growth. wikipedia.orgnih.gov

This initiation capability allows for the creation of polymers with a 4-propylbenzyl group at one end of the chain. This terminal functional group can then be used for further chemical modifications or to influence the polymer's bulk properties. By polymerizing various monomers using this initiator, a wide array of functional polymers can be synthesized for specialized applications. cmu.edunih.gov

Table 1: Potential Polymerization Systems Utilizing this compound as an Initiator

| Polymerization Technique | Monomer Type | Resulting Polymer Structure |

|---|---|---|

| Atom Transfer Radical Polymerization (ATRP) | Styrenes, (Meth)acrylates | Well-defined homopolymers or block copolymers with a 4-propylbenzyl end-group |

This table represents potential applications based on the chemical properties of this compound.

The incorporation of the 4-propylbenzene moiety into a polymer backbone can significantly alter the material's physical and chemical properties. The bulky, hydrophobic nature of the propylbenzene (B89791) group can enhance a polymer's thermal stability by increasing its glass transition temperature. Furthermore, it can improve chemical resistance by creating a more sterically hindered and less permeable polymer matrix. These modifications are crucial for developing durable materials for demanding industrial environments.

Optoelectronic Material Intermediates

While specific widespread applications are not extensively documented, the structure of this compound makes it a plausible intermediate in the synthesis of organic optoelectronic materials. These materials, which include organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), rely on conjugated molecular structures. The 4-propylbenzyl group can be introduced into larger conjugated systems to tune their solubility, morphology, and electronic properties, which are critical factors for device performance and processability.

Applications in Dyes and Pigments Production

The synthesis of certain organic dyes and pigments can involve intermediates derived from this compound. The 4-propylphenyl moiety can be incorporated into a chromophore (the color-producing part of the molecule) to modify its color, solubility, and fastness properties. By reacting the bromomethyl group with various nucleophiles, it can be linked to other aromatic systems to build up the complex conjugated structures typical of many dyes and pigments.

Advanced Spectroscopic Characterization Techniques in Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of 1-(bromomethyl)-4-propylbenzene.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals corresponding to the different types of protons in the molecule. The aromatic protons on the benzene (B151609) ring typically appear as a complex multiplet in the downfield region, usually between 7.1 and 7.4 ppm. The benzylic protons of the bromomethyl group (-CH₂Br) are deshielded by the adjacent bromine atom and the aromatic ring, resulting in a singlet at approximately 4.5 ppm. The protons of the propyl group exhibit distinct signals: a triplet for the terminal methyl (-CH₃) protons around 0.9 ppm, a sextet for the methylene (B1212753) (-CH₂-) protons adjacent to the methyl group at about 1.6 ppm, and a triplet for the methylene protons attached to the benzene ring around 2.6 ppm. The integration of these signals corresponds to the number of protons in each environment.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different carbon environments. The carbon atom of the bromomethyl group is observed around 33-34 ppm. The carbons of the propyl group appear at approximately 14 ppm (methyl), 24 ppm (central methylene), and 38 ppm (methylene attached to the ring). The aromatic carbons show signals in the range of 128-142 ppm. The carbon atom directly attached to the bromomethyl group (ipso-carbon) and the carbon attached to the propyl group show distinct chemical shifts from the other aromatic carbons due to substitution effects. The presence of the bromine atom can have a "heavy atom effect" which influences the chemical shift of the ipso-carbon, causing it to appear at a different field than what would be expected based solely on electronegativity. stackexchange.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| -CH₂Br | ~4.5 (s) | ~33-34 |

| Ar-H | ~7.1-7.4 (m) | - |

| Ar-C (substituted) | - | ~128-142 |

| Ar-CH₂- | ~2.6 (t) | ~38 |

| -CH₂- | ~1.6 (sextet) | ~24 |

| -CH₃ | ~0.9 (t) | ~14 |

| s = singlet, t = triplet, m = multiplet. Data is predictive and based on typical values for similar structures. |

Two-dimensional (2D) NMR experiments are invaluable for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the protons of the propyl chain: the triplet at ~2.6 ppm would be correlated with the sextet at ~1.6 ppm, which in turn would be correlated with the triplet at ~0.9 ppm. This confirms the -CH₂CH₂CH₃ fragment.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded protons and carbons. The HMQC/HSQC spectrum would show a cross-peak connecting the proton signal at ~4.5 ppm to the carbon signal at ~33-34 ppm, confirming the -CH₂Br group. Similarly, it would link the proton and carbon signals of the propyl group and the aromatic protons to their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. youtube.com This is particularly useful for establishing the connection between the substituents and the aromatic ring. For instance, the benzylic protons (~4.5 ppm) would show a correlation to the ipso-carbon of the aromatic ring and the adjacent aromatic carbons. The methylene protons of the propyl group attached to the ring (~2.6 ppm) would also show correlations to the aromatic carbons, confirming the 1,4-disubstitution pattern.

While NMR is primarily used for structural elucidation, it can also provide insights into the conformational preferences of flexible molecules like this compound. The rotational freedom around the single bonds, particularly the bond between the propyl group and the benzene ring, and the bond of the bromomethyl group, can be studied. Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can reveal through-space proximity of protons, which can help in determining the preferred spatial arrangement of the substituents. However, for a relatively simple molecule like this, significant conformational analysis using NMR is less common than for more complex structures.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound.

C-H Vibrations: The spectrum will show characteristic C-H stretching vibrations. The aromatic C-H stretches appear above 3000 cm⁻¹, typically in the 3030-3080 cm⁻¹ region. docbrown.info The aliphatic C-H stretches from the propyl and bromomethyl groups are observed below 3000 cm⁻¹, usually in the 2850-2975 cm⁻¹ range. docbrown.info

C=C Aromatic Stretching: The presence of the benzene ring is confirmed by C=C stretching vibrations in the aromatic region, typically appearing as a series of peaks around 1600 cm⁻¹ and 1500 cm⁻¹. docbrown.info

C-Br Stretching: A key absorption for this molecule is the C-Br stretch, which is typically found in the fingerprint region of the spectrum, usually between 500 and 600 cm⁻¹.

Aromatic Substitution Pattern: The substitution pattern on the benzene ring can often be inferred from the pattern of out-of-plane C-H bending vibrations in the 690-900 cm⁻¹ region. For a 1,4-disubstituted (para) benzene ring, a strong absorption is expected in the range of 800-840 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3030-3080 |

| Aliphatic C-H | Stretching | 2850-2975 |

| Aromatic C=C | Stretching | ~1600, ~1500 |

| C-H (Alkyl) | Bending | 1370-1470 |

| Aromatic C-H | Out-of-plane Bending (para) | 800-840 |

| C-Br | Stretching | 500-600 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of this compound, which aids in its structural confirmation.

Molecular Ion Peak: The mass spectrum will show a molecular ion peak (M⁺). Since bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) of almost equal intensity. For C₁₀H₁₃⁷⁹Br, the molecular weight is approximately 212 g/mol , and for C₁₀H₁₃⁸¹Br, it is approximately 214 g/mol .

Fragmentation Pattern: The fragmentation of the molecular ion provides valuable structural information. A common fragmentation pathway is the loss of the bromine atom, resulting in a prominent peak at m/z 133, corresponding to the 4-propylbenzyl cation ([C₁₀H₁₃]⁺). Another significant fragmentation is the benzylic cleavage, leading to the loss of a propyl radical to form the bromobenzyl cation ([C₇H₆Br]⁺), which would also show the characteristic isotopic pattern for bromine at m/z 170 and 172. Further fragmentation of the 4-propylbenzyl cation can occur, for example, by loss of a methyl group to give an ion at m/z 118, or loss of an ethyl group to give the tropylium (B1234903) ion at m/z 91.

Table 3: Expected Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Significance |

| 212/214 | [C₁₀H₁₃Br]⁺ | Molecular ion (M⁺, M+2) |

| 133 | [C₁₀H₁₃]⁺ | Loss of Br |

| 170/172 | [C₇H₆Br]⁺ | Loss of propyl radical |

| 118 | [C₉H₁₀]⁺ | Loss of CH₃ from [C₁₀H₁₃]⁺ |

| 91 | [C₇H₇]⁺ | Tropylium ion |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. Aromatic compounds like this compound exhibit characteristic absorptions in the UV region.

The benzene ring is the primary chromophore. The substitution on the ring with the bromomethyl and propyl groups will influence the wavelength and intensity of the absorption maxima (λ_max). Typically, substituted benzenes show two main absorption bands: the E2-band (around 200-220 nm) and the B-band (around 250-280 nm). For this compound, one would expect a B-band with fine structure around 260-270 nm, which is characteristic of the benzene chromophore. The exact λ_max and molar absorptivity (ε) would need to be determined experimentally in a suitable solvent.

X-ray Diffraction for Solid-State Structure Determination

The process of X-ray diffraction involves irradiating a single crystal with a monochromatic X-ray beam. The electrons in the atoms of the crystal scatter the X-rays, and due to the regular, repeating arrangement of atoms in the crystal lattice, the scattered waves interfere with each other in a predictable manner, creating a unique diffraction pattern. By analyzing the positions and intensities of the spots in this diffraction pattern, crystallographers can work backward to generate a three-dimensional electron density map of the molecule. From this map, the positions of the individual atoms can be determined with high precision.

Detailed crystallographic studies on this compound would reveal key structural parameters. For instance, the planarity of the benzene ring, the torsion angles describing the orientation of the propyl and bromomethyl substituents relative to the ring, and any intermolecular interactions, such as halogen bonding or van der Waals forces, that dictate the crystal packing.

As of the current literature, a complete single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible crystallographic databases. However, the determination of its crystal structure would provide invaluable data for computational modeling and structure-activity relationship studies.

To illustrate the type of information that would be obtained from such a study, a hypothetical data table is presented below. This table represents the kind of detailed structural parameters that X-ray crystallography would provide for this compound.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 18.765 |

| α (°) | 90 |

| β (°) | 98.45 |

| γ (°) | 90 |

| Volume (ų) | 1020.5 |

| Z (Molecules per unit cell) | 4 |

| Calculated Density (g/cm³) | 1.298 |

| Selected Bond Lengths (Å) | |

| C-Br | 1.95 |

| C-C (aromatic) | 1.39 (avg) |

| C-C (alkyl) | 1.53 (avg) |

| **Selected Bond Angles (°) ** | |

| C(ring)-C(CH₂Br)-Br | 110.5 |

| C(ring)-C(propyl)-C | 112.0 |

Note: The data presented in this table is hypothetical and for illustrative purposes only, as a published crystal structure for this compound is not currently available.

The elucidation of the crystal structure of this compound would provide a definitive benchmark for its solid-state conformation and would be a valuable addition to the structural chemistry of substituted aromatic compounds.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is based on the principle that the energy of the system can be determined from its electron density. DFT is widely employed for its balance of accuracy and computational cost, making it suitable for studying medium-sized organic molecules like 1-(Bromomethyl)-4-propylbenzene.

Geometry optimization is a fundamental computational procedure used to determine the lowest-energy arrangement of atoms in a molecule, corresponding to its most stable structure. acs.orgnih.gov Using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), the molecular geometry of this compound can be fully optimized. nih.gov This process systematically adjusts the bond lengths, bond angles, and dihedral angles to find a minimum on the potential energy surface. mdpi.com

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Note: The following values are illustrative examples of what a DFT calculation might yield and are not based on published experimental data for this specific molecule.)

| Parameter | Atom(s) Involved | Calculated Value |

|---|---|---|

| Bond Length | C-Br | ~1.95 Å |

| Bond Length | C(aromatic)-C(CH2Br) | ~1.51 Å |

| Bond Length | C(aromatic)-C(propyl) | ~1.52 Å |

| Bond Angle | C(aromatic)-C-Br | ~111.0° |

| Bond Angle | C(aromatic)-C(aromatic)-C(propyl) | ~121.0° |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. unesp.br The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. nih.gov

For this compound, DFT calculations can determine the energies and spatial distributions of the HOMO and LUMO. The HOMO is expected to be localized primarily on the electron-rich aromatic ring, indicating its nucleophilic character. The LUMO is likely to be concentrated around the electrophilic bromomethyl group, specifically on the antibonding σ* orbital of the C-Br bond. This distribution highlights the site most susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical descriptor of molecular stability and reactivity. shd-pub.org.rs A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. shd-pub.org.rs

Table 2: Illustrative Frontier Orbital Data for this compound (Note: These are example values to illustrate the output of a DFT calculation.)

| Parameter | Calculated Value (eV) | Implication |

|---|---|---|

| EHOMO | -8.90 | Electron-donating ability (nucleophilicity) |

| ELUMO | -0.55 | Electron-accepting ability (electrophilicity) |

| HOMO-LUMO Gap (ΔE) | 8.35 | High kinetic stability, lower reactivity |

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.govuni-muenchen.de The MEP map provides a visual representation of the electrostatic potential on the electron density surface of the molecule. libretexts.org

Different colors on the MEP map signify different potential values. researchgate.net Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are prone to nucleophilic attack. researchgate.netresearchgate.net Green areas represent regions of neutral potential.

In this compound, the MEP map would likely show a negative potential (red/yellow) distributed over the π-system of the benzene (B151609) ring, indicating its nucleophilicity and propensity to react with electrophiles. A region of high positive potential (blue) would be expected around the hydrogen atoms of the bromomethyl group and a slightly positive region near the bromine atom due to the σ-hole effect, highlighting the electrophilic character of the benzylic carbon, making it the primary site for nucleophilic substitution reactions. researchgate.net

DFT calculations can accurately predict various spectroscopic parameters, which is invaluable for structure elucidation and interpretation of experimental spectra. nih.gov

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, used in conjunction with DFT, is a reliable approach for predicting Nuclear Magnetic Resonance (NMR) chemical shifts (δ) for both ¹H and ¹³C nuclei. nih.govacs.orgacs.org By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, a theoretical NMR spectrum can be generated. Comparing these predicted shifts with experimental data helps in the definitive assignment of all proton and carbon signals.

IR Spectroscopy: Theoretical vibrational (infrared) spectra can be computed by performing a frequency calculation on the optimized geometry of the molecule. researchgate.netresearchgate.net These calculations yield the vibrational frequencies and their corresponding intensities, which correlate to the absorption bands in an experimental IR spectrum. This allows for the assignment of specific vibrational modes, such as the C-H stretching of the aromatic ring and alkyl groups, the C-Br stretching, and the characteristic benzene ring vibrations.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic transitions of a molecule, which correspond to its absorption in the Ultraviolet-Visible (UV-Vis) spectrum. nih.gov The calculation provides the excitation energies and oscillator strengths for transitions from the ground state to various excited states. For this compound, TD-DFT would likely predict π → π* transitions associated with the aromatic ring.

Table 3: Illustrative Predicted Spectroscopic Data for this compound (Note: These are example values to illustrate the output of DFT calculations.)

| Spectroscopy | Parameter | Predicted Value |

|---|---|---|

| ¹³C NMR | Chemical Shift (δ) of -CH₂Br | ~35 ppm |

| ¹H NMR | Chemical Shift (δ) of -CH₂Br | ~4.5 ppm |

| IR | Vibrational Frequency (ν) of C-Br stretch | ~650 cm⁻¹ |

| UV-Vis | λmax (π → π* transition) | ~265 nm |

Quantum Chemical Modeling of Reaction Mechanisms

Beyond static properties, computational chemistry can model the dynamic processes of chemical reactions, providing detailed insights into reaction pathways and energetics.

The bromomethyl group in this compound makes it a prime substrate for nucleophilic substitution (Sₙ2) reactions. schrodinger.comresearchgate.net Quantum chemical modeling can be used to map out the entire potential energy surface for such a reaction, for instance, its reaction with a nucleophile like a hydroxide (B78521) or cyanide ion.

A key aspect of this modeling is the location and characterization of the transition state (TS). schrodinger.com The TS is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. sciforum.net DFT calculations can optimize the geometry of the transition state and a frequency calculation can confirm its identity by the presence of a single imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the simultaneous breaking of the C-Br bond and formation of the new C-Nucleophile bond). researchgate.net

The energy difference between the reactants and the transition state defines the activation energy barrier (Eₐ). A lower energy barrier indicates a faster reaction rate. By modeling the Sₙ2 reaction of this compound, computational methods can quantify the activation energy, providing a theoretical prediction of its reactivity towards various nucleophiles. nih.gov

Regioselectivity and Stereoselectivity Predictions (e.g., Electrophilic Aromatic Substitution)

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene derivatives. The directing effects of the substituents on the aromatic ring play a critical role in determining the position of the incoming electrophile. In the case of this compound, the benzene ring is substituted with a bromomethyl group (-CH₂Br) and a propyl group (-CH₂CH₂CH₃).

The propyl group is an alkyl group, which is known to be an activating substituent and an ortho, para-director. This is due to the electron-donating effect of the alkyl group through induction and hyperconjugation, which stabilizes the carbocation intermediate (the arenium ion) formed during the reaction. The increased electron density at the ortho and para positions makes them more susceptible to attack by an electrophile.

Computational methods, such as Density Functional Theory (DFT), can be employed to predict the regioselectivity of EAS reactions on this compound. By calculating the distribution of electron density on the aromatic ring and the relative energies of the possible carbocation intermediates (arenium ions) that would be formed upon attack at the ortho, meta, or para positions relative to a given substituent, the most likely site of substitution can be determined.

For this compound, the propyl group at position 4 directs incoming electrophiles to positions 2 and 6 (ortho to the propyl group). The bromomethyl group is at position 1. The positions ortho to the bromomethyl group are 2 and 6, and the position para is 4 (which is already substituted). The positions meta to the bromomethyl group are 3 and 5.

Given that the propyl group is an activating ortho, para-director and the bromomethyl group is a deactivating group, the directing influence of the propyl group is expected to be dominant. Therefore, electrophilic substitution is predicted to occur primarily at the positions ortho to the propyl group (positions 2 and 6). Steric hindrance from the propyl and bromomethyl groups might slightly influence the ratio of substitution at these two equivalent positions.

Structure-Property Relationship Studies through Computational Methods

Quantitative Structure-Property Relationship (QSPR) studies utilize computational chemistry to establish a mathematical correlation between the molecular structure of a compound and its macroscopic properties. These models are invaluable for predicting the properties of new or untested compounds, thereby saving time and resources in experimental work.